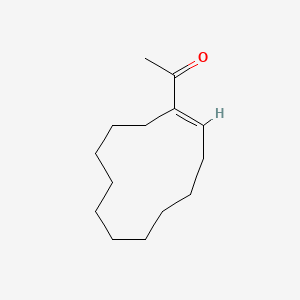

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one

Description

Contextualization within Cyclic Ketone and Olefin Chemistry

Cyclic ketones are fundamental building blocks in organic synthesis, serving as precursors to a wide variety of more complex molecules. semanticscholar.org The reactivity of the carbonyl group in ketones allows for a plethora of transformations, including nucleophilic additions, reductions, and alpha-functionalization reactions. The twelve-membered ring of cyclododecanone (B146445), the saturated analog of the ring in our target molecule, is a well-studied scaffold and an important intermediate in the production of polymers like Nylon-12 and in the synthesis of fragrances such as muscone. nih.gov

The introduction of an olefinic double bond within the cyclic ketone framework, as seen in (E)-1-(1-Cyclododecen-1-yl)ethan-1-one , creates an α,β-unsaturated ketone, or enone, system. This conjugation of the double bond with the carbonyl group significantly influences the molecule's reactivity. The carbonyl group withdraws electron density from the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack (a Michael addition). This characteristic reactivity makes enones versatile intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org The synthesis of cyclic enones can be achieved through various methods, including the dehydrogenation of saturated cyclic ketones. nih.gov

Significance of E-Configured Cycloalkenyl Ketones in Synthetic Methodologies

The stereochemistry of the double bond in cycloalkenyl ketones is of paramount importance as it dictates the three-dimensional shape of the molecule and can influence the stereochemical outcome of its reactions. The E-configuration in This compound specifies a particular spatial arrangement of the substituents around the double bond, which can be crucial in synthetic methodologies aiming for stereocontrol.

While specific, detailed research findings on the direct synthetic applications of This compound are not extensively documented in publicly available literature, the broader class of E-configured cycloalkenyl ketones holds significant value. They are key intermediates in the synthesis of natural products and other complex organic molecules. The stereodefined enone moiety allows for diastereoselective and enantioselective transformations, enabling the construction of chiral centers with high precision. For instance, the addition of nucleophiles to such systems can be directed by the existing stereochemistry of the ring and the double bond.

The synthesis of such specific isomers can be challenging. General methods for the acylation of alkenes, such as the Friedel-Crafts acylation, could potentially be adapted for the synthesis of acetylcyclododecene isomers. beilstein-journals.orgaskfilo.com However, controlling the stereoselectivity to favor the E-isomer would be a key synthetic challenge.

Structure

3D Structure

Properties

CAS No. |

65938-08-1 |

|---|---|

Molecular Formula |

C14H24O |

Molecular Weight |

208.34 g/mol |

IUPAC Name |

1-(cyclododecen-1-yl)ethanone |

InChI |

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |

InChI Key |

MLCBOXBUBJRZHC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCCCCCCCC1 |

Isomeric SMILES |

CC(=O)/C/1=C/CCCCCCCCCC1 |

Canonical SMILES |

CC(=O)C1=CCCCCCCCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 1 1 Cyclododecen 1 Yl Ethan 1 One and Analogues

Stereoselective Approaches to the (E)-Double Bond Configuration

Achieving the (E)-configuration of the endocyclic double bond is a critical challenge in the synthesis of 1-(1-cyclododecen-1-yl)ethan-1-one. Several powerful methodologies have been developed to address this stereochemical issue, primarily revolving around olefination reactions, transition metal catalysis, and metathesis strategies.

Olefination Reactions for E-Alkene Formation

Olefination reactions provide a direct route to the formation of carbon-carbon double bonds and are instrumental in the synthesis of the target molecule. Specific variants of these reactions have been refined to offer high E-selectivity.

Julia-Kocienski Olefination: This reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly favoring the formation of (E)-isomers. researchgate.netalfa-chemistry.comorganic-chemistry.orgorganicreactions.orgmdpi.com It involves the reaction of a carbonyl compound with a heteroaryl sulfone in the presence of a base. The high E-selectivity is often attributed to the thermodynamic stability of the intermediates formed during the reaction pathway. mdpi.com For the synthesis of a cyclododecenone derivative, a suitable precursor would be cyclododecanone (B146445), which would react with an appropriate sulfone reagent, such as one derived from 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, to yield the desired (E)-alkene. organic-chemistry.org The choice of reaction conditions, including the base and solvent, can be crucial in maximizing the E/Z ratio. organic-chemistry.org

| Reaction | Key Reagents | Typical Selectivity | Relevant Application |

|---|---|---|---|

| Julia-Kocienski Olefination | Heteroaryl sulfones (e.g., PT-sulfone), Aldehyde/Ketone, Base (e.g., KHMDS) | High E-selectivity | Synthesis of macrocyclic natural products containing (E)-alkenes. researchgate.net |

| Wittig Reaction (Schlosser Modification) | Phosphonium ylide, Aldehyde/Ketone, Phenyllithium (B1222949), Proton source | High E-selectivity | Conversion of Z-alkene intermediates to E-alkenes. libretexts.orgwikipedia.orgorganic-chemistry.org |

Wittig Modifications: The standard Wittig reaction often yields Z-alkenes, especially with non-stabilized ylides. libretexts.orgwikipedia.orgorganic-chemistry.org However, modifications such as the Schlosser modification can be employed to achieve high E-selectivity. libretexts.orgwikipedia.orgorganic-chemistry.org This method involves the use of a strong base like phenyllithium at low temperatures to deprotonate the betaine (B1666868) intermediate, followed by protonation to favor the formation of the threo-betaine, which then eliminates to the (E)-alkene. libretexts.orgorganic-chemistry.org Stabilized ylides, where the carbanion is stabilized by an electron-withdrawing group (like a ketone), also predominantly give the (E)-alkene product due to thermodynamic control. wikipedia.orgorganic-chemistry.org

Transition Metal-Catalyzed Coupling Reactions for Cyclododecene (B75492) Derivatization

Transition metal catalysis offers a versatile platform for the functionalization of pre-existing macrocycles like cyclododecene. Palladium-catalyzed reactions are particularly prominent in this area. For instance, palladium(II)-catalyzed acetoxylation of cyclododecene has been studied, which introduces an acetate (B1210297) group onto the ring. researchgate.net While this is not a direct acylation, it represents a method for functionalizing the macrocycle, which could potentially be a step in a longer synthetic route to the target molecule. Further transformations would be required to convert the acetate to the desired ethanone (B97240) moiety.

Direct palladium-catalyzed acylation of alkenes is a known transformation, though its application to macrocyclic systems like cyclododecene for the synthesis of the target compound is less commonly documented. Such reactions would typically involve the coupling of an acyl donor with the cyclododecene ring.

Ring-Closing Metathesis Strategies for Macrocyclic Olefins

Ring-closing metathesis (RCM) is a powerful method for the synthesis of cyclic compounds, including macrocycles. drughunter.comnih.govuwindsor.ca This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile byproduct like ethylene. To synthesize (E)-1-(1-cyclododecen-1-yl)ethan-1-one via RCM, a suitable acyclic diene precursor containing the acetyl group would be required.

The stereoselectivity of RCM can be influenced by the catalyst and the substrate. While many standard RCM catalysts may not provide high E-selectivity, newer catalyst systems are being developed to control the geometry of the newly formed double bond. For instance, certain molybdenum-based catalysts have been shown to favor the formation of E-macrocyclic alkenes.

Functional Group Interconversions Leading to the Ethanone Moiety

The introduction of the ethanone (acetyl) group is a key step in the synthesis of the target molecule. This can be achieved through various functional group interconversions. A common and straightforward method is the oxidation of the corresponding secondary alcohol, 1-((E)-1-cyclododecen-1-yl)ethan-1-ol. A wide array of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents to milder, more selective methods.

The precursor alcohol can be synthesized through several routes, including the addition of a methyl organometallic reagent (e.g., methyl lithium or a methyl Grignard reagent) to the corresponding aldehyde, (E)-cyclododecene-1-carbaldehyde. This aldehyde, in turn, could be prepared using methods that establish the (E)-double bond, as discussed in the previous section.

Another potential route involves the Friedel-Crafts acylation of cyclododecene. However, this reaction typically requires activation of the substrate and can be challenging for simple alkenes, often leading to issues with regioselectivity and catalyst deactivation.

Development of Catalytic Systems for Targeted Synthesis

The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of this compound. This involves the use of both homogeneous and heterogeneous catalysts to facilitate the key bond-forming and functional group manipulation steps.

Homogeneous and Heterogeneous Catalysis in Ketone Synthesis

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, are often employed in the transition metal-catalyzed reactions and RCM discussed earlier. acs.orgyoutube.comyoutube.com For example, soluble rhodium, ruthenium, and palladium complexes are widely used. The advantage of homogeneous catalysts lies in their high activity and selectivity, which can often be fine-tuned by modifying the ligands attached to the metal center. youtube.com In the context of synthesizing the target molecule, a homogeneous palladium catalyst could be used for a cross-coupling reaction to introduce the acetyl group, or a ruthenium-based catalyst for an RCM reaction.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability. researchgate.netresearchgate.netnih.govuclan.ac.uk Solid acid catalysts, such as zeolites or sulfated zirconia, can be employed in Friedel-Crafts acylation reactions. researchgate.netresearchgate.netnih.gov These catalysts can promote the reaction of cyclododecene with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. However, achieving high selectivity and preventing side reactions can be challenging. The development of highly active and selective heterogeneous catalysts for the direct acylation of macrocyclic alkenes remains an area of active research.

| Catalyst Type | Example Reaction | Advantages | Challenges |

|---|---|---|---|

| Homogeneous | Ring-Closing Metathesis (e.g., Grubbs' catalyst) | High activity and selectivity, tunable ligands. youtube.com | Difficult to separate from product, catalyst cost. |

| Heterogeneous | Friedel-Crafts Acylation (e.g., Zeolites) | Easy separation and recyclability. researchgate.netresearchgate.netnih.gov | Lower activity, potential for side reactions, mass transfer limitations. |

Photocatalytic and Electrocatalytic Approaches in Olefin-Ketone Coupling

The formation of carbon-carbon bonds through the coupling of olefins and ketones is a fundamental transformation in organic synthesis. Traditional methods often rely on stoichiometric metal reductants, which can be inefficient and generate significant waste. nih.govunc.edu In recent years, photocatalytic and electrocatalytic approaches have emerged as powerful and milder alternatives for generating the key ketyl radical intermediates required for these couplings. nih.govacs.org

Electrocatalytic Olefin-Ketone Coupling: Electrosynthesis offers a user-friendly and scalable method for the reductive coupling of unactivated ketones and olefins. nih.govorganic-chemistry.org In a notable approach, an electrochemical strategy allows a ketone to function as a nucleophile, adding to a simple unactivated olefin to form tertiary alcohols, which are precursors to enones like this compound. acs.orgorganic-chemistry.org This method is highly chemoselective and robust, requiring no special precautions to exclude air or water. nih.govminakem.com The reaction typically employs an undivided cell with a sacrificial anode (e.g., Zinc) and a cathode (e.g., Tin), and it demonstrates broad functional group tolerance, including cyclic ketones of various sizes. nih.govorganic-chemistry.org The mechanism involves the formation of a ketyl radical upon single electron transfer, which then adds to the olefin. organic-chemistry.org This strategy simplifies synthetic routes by avoiding the need for protecting groups often required in traditional Grignard-type reactions. nih.govorganic-chemistry.org

Photocatalytic Olefin-Ketone Coupling: Photoredox catalysis provides an alternative pathway to generate ketyl radicals for olefin coupling, often under mild, metal-free conditions. nih.govacs.org For instance, an excited-state acridine (B1665455) radical has been utilized as a potent super reductant photocatalyst. unc.eduacs.org This system is capable of reducing ketones that are typically outside the redox window of many common photoredox catalysts, enabling both intramolecular and intermolecular coupling of aliphatic and aromatic ketones. nih.govresearchgate.net Another strategy involves proton-coupled electron transfer (PCET), where iridium or ruthenium polypyridyl complexes work with an acid to facilitate the concerted transfer of an electron and a proton, lowering the activation barrier for the reaction. nih.gov Photocatalytic methods have also been developed that proceed via activation of the olefin rather than the ketone. nih.gov While many photoredox methods have focused on easily reducible aromatic ketones, recent advancements have expanded the scope to include more challenging aliphatic ketones. nih.govunc.eduacs.org

The table below summarizes key aspects of modern electrocatalytic and photocatalytic olefin-ketone coupling reactions, which could be adapted for the synthesis of large-ring enones.

| Methodology | Catalyst/System | Key Features | Substrate Scope Example | Reference |

| Electrocatalytic Coupling | Zn anode / Sn cathode in DMF | User-friendly, scalable, tolerant to air/water, reverses polarity. | Coupling of cyclic ketones (e.g., cyclohexanones) with unactivated olefins. | nih.govorganic-chemistry.org |

| Photocatalytic Coupling (Metal-Free) | Excited-state Acridine Radical | Mild, metal-free, super reductant, effective for aliphatic ketones. | Intermolecular coupling of aliphatic ketones and aldehydes with olefins. | nih.govunc.eduacs.org |

| Electrophotocatalysis | Polycyclic Aromatic Hydrocarbons (PAHs) | Generates ketyl radicals under mild conditions, high selectivity. | Coupling of acyclic/cyclic ketones and aldehydes with olefins like styrene. | nih.gov |

| Photocatalytic PCET | Ru/Ir Polypyridyl Complexes + Acid | Lowered activation barrier through concerted proton/electron transfer. | Reductive cyclization reactions of various aryl and aliphatic enones. | nih.govresearchgate.net |

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are increasingly influencing synthetic strategies for compounds like this compound. scitechnol.comunep.org This philosophy encourages resource efficiency, operational simplicity, and enhanced safety. pnas.org

Key green chemistry metrics for evaluating synthetic routes include Atom Economy and the E-Factor (Environmental Factor). Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. xjenza.org The E-factor quantifies the amount of waste produced per kilogram of product, with lower values indicating a greener process. nih.gov Synthetic strategies for enones that involve isomerizations or tandem reactions often exhibit high atom economy and lower E-factors. pnas.orgwisdomlib.org

Applying green chemistry to enone synthesis involves several considerations:

Solvent Choice : Traditional reliance on volatile organic solvents is a major source of waste and environmental concern. xjenza.org Green chemistry promotes the use of safer, more environmentally benign solvents such as water, ethanol, or even solvent-free (mechanochemical) conditions. organic-chemistry.orgresearchgate.net For example, a metal-free synthesis of α,β-unsaturated ketones has been demonstrated using a mixture of acetonitrile (B52724) and water as a green solvent system. organic-chemistry.org

Energy Efficiency : Developing energy-efficient methods, such as reactions that proceed at ambient temperature and pressure, is a core goal. scitechnol.com The use of visible light as a renewable energy source in photocatalysis is a prime example of this principle in action for enone synthesis. organic-chemistry.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones because they are used in small amounts and can often be recycled and reused, minimizing waste. scitechnol.comnih.gov This includes organocatalysts, such as Eosin Y, which can drive reactions using ambient air as the oxidant. organic-chemistry.org

Renewable Feedstocks : Sourcing starting materials from renewable biomass, like cellulose (B213188) or starch, is a long-term goal for sustainable chemistry. scitechnol.comwisdomlib.org While not always immediately applicable, considering the lifecycle of all materials is a key aspect of green design. unep.org

The following table outlines the 12 Principles of Green Chemistry and their relevance to the synthesis of complex molecules.

| Principle | Description | Relevance to Synthesis |

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. scitechnol.com | Designing syntheses with high yields and minimal byproducts. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. xjenza.org | Favoring addition and rearrangement reactions over eliminations and substitutions. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. scitechnol.com | Avoiding toxic reagents and solvents. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. unep.org | Considering the toxicological profile of the target molecule and intermediates. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. xjenza.org | Using water, supercritical fluids, or solventless conditions. |

| 6. Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. scitechnol.com | Conducting reactions at ambient temperature and pressure; using photocatalysis. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov | Exploring bio-based starting materials. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. wisdomlib.org | Employing chemoselective reagents that avoid the need for protecting groups. |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. scitechnol.com | Using metal, organo-, or biocatalysts to improve efficiency and reduce waste. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. | Designing biodegradable products. |

| 11. Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-process controls to ensure safety and efficiency. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Avoiding volatile, explosive, or highly reactive materials. |

Elucidation of Reaction Mechanisms Pertaining to E 1 1 Cyclododecen 1 Yl Ethan 1 One Transformations

Mechanistic Pathways of Carbonyl-Olefin Coupling and Cyclization Reactions

The formation of the cyclododecene (B75492) ring in derivatives like (E)-1-(1-cyclododecen-1-yl)ethan-1-one often involves carbonyl-olefin coupling and cyclization reactions. These transformations can proceed through several mechanistic manifolds, largely dependent on the chosen synthetic strategy and catalytic system. nih.gov

One prominent pathway is the carbonyl-olefin metathesis , a powerful tool for constructing carbon-carbon double bonds. digitellinc.com This reaction can be catalyzed by various Lewis acids, such as iron(III) chloride (FeCl₃). nih.govchemrxiv.org The generally accepted mechanism for Lewis acid-catalyzed carbonyl-olefin metathesis involves the following key steps:

Activation of the Carbonyl Group: The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity. nih.govnih.gov

[2+2] Cycloaddition: The activated carbonyl undergoes an asynchronous, concerted [2+2] cycloaddition with the olefin to form an oxetane (B1205548) intermediate. digitellinc.comnih.govresearchgate.net This step is often the turnover-limiting step in the catalytic cycle. nih.gov

Retro-[2+2] Cycloaddition (Cycloreversion): The oxetane intermediate, activated by the Lewis acid, undergoes a fragmentation to yield the final alkene product and a carbonyl byproduct. nih.govmdpi.com

| Step | Description | Intermediate |

| 1 | Lewis acid activation of the carbonyl group. | Activated carbonyl-Lewis acid complex |

| 2 | Asynchronous, concerted [2+2] cycloaddition. | Oxetane |

| 3 | Lewis acid-mediated retro-[2+2] cycloaddition. | Final alkene and carbonyl byproduct |

In the context of macrocyclization to form a twelve-membered ring, intramolecular carbonyl-olefin coupling is a key strategy. The success of such a macrocyclization is a delicate balance of kinetic and thermodynamic factors, often requiring high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization. acs.org

Alternative to Lewis acid catalysis, metal alkylidene complexes, particularly those of molybdenum, are used in stoichiometric carbonyl-olefin metathesis. nih.gov In these cases, the mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the metal alkylidene with the olefin, followed by reaction with the carbonyl group. nih.gov

Furthermore, radical-based methods offer another avenue for carbonyl-olefin cyclization. For instance, visible-light-induced intramolecular reductive cyclization can generate ketyl radicals that subsequently react with an olefinic moiety. rsc.org

Stereocontrol Mechanisms in E-Alkene Formation during Synthesis

Achieving high stereoselectivity for the (E)-alkene isomer is a significant challenge in the synthesis of macrocycles like this compound. The E/Z selectivity is influenced by a multitude of factors, including the catalyst, solvent, temperature, and the conformational biases of the macrocyclic precursor. nih.gov

Ring-closing metathesis (RCM) is a widely used method for synthesizing large unsaturated rings, but it often yields a mixture of E and Z isomers. nih.govrsc.org The stereochemical outcome is frequently dictated by the thermodynamic stability of the resulting macrocyclic alkenes. nih.gov

To overcome the lack of selectivity in standard RCM, several strategies have been developed:

Catalyst-Controlled RCM: The development of specific tungsten and molybdenum alkylidene catalysts has enabled highly Z-selective RCM reactions. nih.gov While Z-selectivity is more commonly achieved, the principles of catalyst design can be adapted to favor the E-isomer by manipulating the steric and electronic properties of the catalyst ligands.

Two-Step Alkyne Metathesis/Reduction: A reliable method for obtaining (E)-alkenes involves a two-step sequence: ring-closing alkyne metathesis (RCAM) to form a macrocyclic alkyne, followed by a stereoselective reduction of the alkyne to the (E)-alkene. nih.gov This approach decouples the ring formation from the stereochemistry-determining step.

Substrate Control: The conformation of the acyclic precursor can significantly influence the stereochemical outcome of the cyclization. Pre-organizing the substrate to favor a conformation that leads to the (E)-isomer upon ring closure is a key strategy. acs.org

| Method | Description | Advantage | Disadvantage |

| Catalyst-Controlled RCM | Utilizes specifically designed catalysts to direct stereoselectivity. | Direct formation of the desired isomer. | E-selective catalysts are less common than Z-selective ones. |

| RCAM/Reduction | Forms the macrocycle via an alkyne, which is then reduced. | High E-selectivity can be achieved in the reduction step. | Requires an additional synthetic step. |

| Substrate Control | Relies on the pre-organized conformation of the starting material. | Can be highly effective for specific substrates. | Requires careful design of the acyclic precursor. |

Investigation of Radical and Ionic Intermediates in Reaction Sequences

Both radical and ionic intermediates play crucial roles in the various synthetic routes leading to and involving α,β-unsaturated ketones like this compound.

Ionic Intermediates:

In Lewis acid-catalyzed carbonyl-olefin metathesis, the reaction proceeds through charged intermediates. The initial coordination of the Lewis acid to the carbonyl oxygen generates a cationic species, which is more susceptible to nucleophilic attack by the olefin. nih.gov In some cases, particularly with Brønsted acids, a protonated carbonyl species can undergo a stepwise nucleophilic addition, leading to an ion pair intermediate before the formation of the oxetane. mdpi.com

The isomerization of non-conjugated β,γ-unsaturated ketones to their more stable α,β-conjugated isomers, a relevant transformation for this compound, is acid-catalyzed and proceeds through an enol intermediate. vaia.com The mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol. Subsequent protonation of the enol at the β-carbon and deprotonation of the carbonyl oxygen yields the conjugated ketone. vaia.com

Radical Intermediates:

Radical-mediated pathways provide an alternative for the formation of cyclic ketones. For instance, the photochemical Paternò-Büchi reaction, which involves the [2+2] cycloaddition of a carbonyl and an alkene to form an oxetane, can be initiated by the photochemical excitation of the carbonyl to its triplet state. nih.gov The resulting oxetane can then be fragmented to the metathesis products.

More direct radical cyclizations are also possible. Visible-light photoredox catalysis can be used to generate ketyl radicals from ketones. rsc.org These highly reactive intermediates can then undergo intramolecular addition to an alkene or alkyne, leading to the formation of a new carbon-carbon bond and a cyclic structure. The stereoselectivity of such cyclizations is often dependent on the transition state geometry of the radical addition step. Furthermore, radical translocation processes, such as 1,5-hydrogen atom transfer (1,5-HAT), can be employed to generate a carbon-centered radical at a desired position for subsequent cyclization. mdpi.com

Role of Catalysts in Directing Reaction Selectivity and Efficiency

Catalysts are paramount in controlling the selectivity and efficiency of the synthesis of this compound. Their role extends from accelerating the reaction rate to dictating the stereochemical outcome.

In Lewis acid-catalyzed carbonyl-olefin metathesis , the choice of Lewis acid can be critical. While strong Lewis acids like iron(III) chloride are effective, they can sometimes lead to side reactions. chemrxiv.org Milder catalysts may offer better selectivity. For instance, distinct Lewis acid catalysts can be used to selectively promote either a transannular carbonyl-ene reaction or a carbonyl-olefin metathesis, highlighting the catalyst's ability to direct the reaction down a specific mechanistic pathway. chemrxiv.org

In ring-closing metathesis (RCM) , the catalyst is the primary determinant of stereoselectivity. As mentioned earlier, tungsten and molybdenum-based alkylidene catalysts have been developed for highly Z-selective RCM. nih.gov The ligands on the metal center create a specific steric environment that favors the formation of one geometric isomer over the other. The efficiency of RCM can also be highly dependent on the catalyst loading and the presence of co-catalysts or additives.

The efficiency of catalytic processes can also be enhanced through innovative reaction setups. For example, "phase separation" strategies, which control the effective concentration of the substrate and catalyst, can mimic slow-addition techniques and improve the yields of macrocyclization reactions. researchgate.net

For reactions involving ionic intermediates, such as acid-catalyzed isomerizations, the strength of the acid catalyst can influence the reaction rate. In some cases, ionic liquids have been employed as both the solvent and the catalyst, offering advantages such as mild reaction conditions, short reaction times, and easy recyclability. acgpubs.org

Stereochemical Investigations of E 1 1 Cyclododecen 1 Yl Ethan 1 One Systems

Conformational Analysis of the Cyclododec-1-en-1-yl Ring System

The conformational landscape of macrocycles like the 12-membered ring of (E)-1-(1-cyclododecen-1-yl)ethan-1-one is complex and crucial for determining its physical and chemical properties. Large rings are not planar and adopt puckered conformations to alleviate various types of strain, including angle strain, torsional strain, and transannular strain (steric interactions between atoms across the ring). nih.govacs.org

For the parent saturated ring, cyclododecane (B45066), a square-like nih.gov conformation is identified as predominant, where the carbon chain adopts a structure similar to an aliphatic chain with staggered hydrogens. nih.gov The introduction of a carbonyl group, as in cyclododecanone (B146445), introduces further conformational constraints. Studies on cyclododecanone using microwave spectroscopy have identified multiple conformations, with a square configuration being significantly abundant. nih.gov The minimization of transannular H···H interactions is a primary driving force for the conformational preferences in these large rings. nih.govrsc.org

In this compound, the presence of an exocyclic acetyl group and an endocyclic sp²-hybridized double bond significantly influences the ring's conformation. The E-configuration of the double bond dictates a specific geometry that the rest of the flexible carbon chain must accommodate. Research on trans-cyclododecenes suggests specific preferred conformations to minimize strain. mdpi.com The enone functionality (C=C-C=O) prefers to be planar or near-planar to maximize conjugation. The remainder of the cyclododecene (B75492) ring would then pucker around this relatively rigid unit. The most stable conformation would be one that minimizes both the transannular interactions of the polymethylene chain and any steric clash involving the acetyl group. Computational studies on related cyclododeceno[b]indene systems suggest a preferred [1ene2333] conformation for the cyclododecene moiety. nih.gov This indicates that despite substitution, the ring maintains a structured, low-energy conformation.

Table 1: Calculated Relative Energies of Cyclododecanone Conformers This table presents data for the analogous saturated ketone, cyclododecanone, to illustrate the concept of multiple stable conformations in a 12-membered ring system. Data sourced from computational studies. nih.gov

| Conformer | Point Group | Relative Energy (kJ/mol) |

| I | C₁ | 0.0 |

| II | C₁ | 2.1 |

| III | C₂ | 4.3 |

| IV | C₁ | 5.1 |

| V | C₁ | 5.7 |

| VI | C₁ | 6.0 |

| VII | C₁ | 6.3 |

Influence of E-Configuration on Molecular Reactivity and Functionalization

The reactivity of an α,β-unsaturated ketone is characterized by two primary electrophilic sites: the carbonyl carbon (for 1,2-addition) and the β-carbon (for 1,4- or conjugate addition). The E-configuration of the double bond in this compound has a profound impact on its reactivity profile.

The stereochemistry of the double bond influences the stability and accessibility of the molecule for reactions. Generally, trans (or E) isomers of acyclic enones are more stable than their cis (or Z) counterparts due to reduced steric hindrance. mdpi.com In a macrocyclic system, the stability is more complex, involving ring strain. However, the E geometry fixes the relative orientation of the substituents on the double bond, which in turn affects the trajectory of an approaching nucleophile. For conjugate addition, a nucleophile must approach the β-carbon. The steric environment on either face of the planar enone system, dictated by the puckering of the rest of the macrocycle, will influence the rate and stereoselectivity of the addition.

Furthermore, the E/Z configuration can be critical in reactions that depend on precise orbital overlap, such as pericyclic reactions or certain metal-catalyzed processes. For instance, in ring-closing metathesis (RCM) to form macrocycles, specific catalysts have been developed to favor the formation of E or Z isomers. mdpi.comnih.gov This highlights the distinct reactivity pathways associated with each isomer. The development of kinetically E-selective macrocyclic RCM demonstrates that the electronic and steric attributes of the alkene play a direct role in determining the stereochemical outcome. mdpi.com While the target compound is already formed, this principle underscores the inherent electronic and steric properties tied to its E-configuration that govern its subsequent reactions.

Table 2: Relative Reactivity of α,β-Unsaturated Ketones with Glutathione This table illustrates how substitution on the α,β-unsaturated system, a factor related to stereochemistry and steric hindrance, affects reactivity. Data is for various acyclic and cyclic enones. rsc.org

| Compound | Relative Reactivity |

| Methyl vinyl ketone | 1.0 |

| 2-Cyclohexen-1-one | 0.033 |

| 2-Octen-4-one | 0.0014 |

| 3-Penten-2-one | 0.0011 |

| Mesityl oxide | <0.00001 |

Diastereoselective and Enantioselective Transformations Utilizing the Compound

The chiral, three-dimensional structure arising from the macrocycle's conformation makes this compound an interesting substrate for stereoselective transformations.

Diastereoselective reactions on this substrate would involve the formation of a new stereocenter, with the stereochemical outcome being directed by the existing chirality of the molecule's conformation. For example, a conjugate addition of a nucleophile to the β-carbon would create a new stereocenter. The preferred conformation of the 12-membered ring would likely shield one face of the enone more than the other, leading to a preferential attack from the less hindered face and resulting in one diastereomer being formed in excess.

Studies on other macrocyclic systems have demonstrated high levels of stereocontrol due to conformational biases. For instance, functionalization of the 11-membered dolabellane skeleton showed that stereoselectivity is attributable to conformational effects imposed by the ring. nih.gov Similarly, cascade reactions to form highly substituted cyclohexanones from curcumin (B1669340) and arylidenemalonates proceed with complete diastereoselectivity in many cases, guided by the formation of the most stable ring conformation in the transition state. princeton.edu These examples suggest that reactions like Michael additions, epoxidations, or reductions on this compound could proceed with significant diastereoselectivity.

Table 3: Representative Diastereoselective Conjugate Addition Reactions This table provides examples of diastereoselective Michael additions to cyclic acceptors, demonstrating the principle of stereocontrol in ring systems. princeton.edu

| Michael Donor (Curcumin Analog) | Michael Acceptor (Arylidenemalonate) | Product | Diastereomeric Ratio (dr) |

| Curcumin | Diethyl 2-benzylidenemalonate | Cyclohexanone derivative | >99:1 |

| Curcumin | Diethyl 2-(4-chlorobenzylidene)malonate | Cyclohexanone derivative | >99:1 |

| Furylcurcumin | Diethyl 2-benzylidenemalonate | Cyclohexanone derivative | >99:1 |

Enantioselective transformations of this compound would involve the use of a chiral catalyst to favor the formation of one enantiomer of the product over the other. The enone moiety is an excellent handle for various catalytic asymmetric reactions.

For example, the asymmetric conjugate addition of nucleophiles is a well-established method. Organocatalysts, such as chiral primary or secondary amines, can activate the enone by forming a chiral iminium ion, which then reacts with a nucleophile. acs.org This approach has been successfully applied to a range of cyclic enones, including cyclopentenones, cyclohexenones, and cycloheptenones. acs.org Chiral metal complexes can also catalyze enantioselective additions. Nickel-catalyzed reductive additions of aryl halides to ketones, for instance, can generate chiral quaternary centers with high enantioselectivity. nih.gov

Another important transformation is the enantioselective reduction of the carbon-carbon double bond. Organocatalytic transfer hydrogenation, using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydride source, has proven effective for the reduction of various cyclic enones. acs.org Chiral macrocyclic catalysts have also been designed for the enantioselective addition of nucleophiles to ketones, demonstrating high activity and selectivity that arises from the catalyst's well-defined chiral cavity. acs.org These methodologies could potentially be applied to this compound to access enantioenriched products for further synthetic applications.

Table 4: Enantioselective Organocatalytic Transfer Hydrogenation of Cyclic Enones This table shows results for the enantioselective reduction of various cyclic enones, illustrating the potential for asymmetric transformations on such substrates. acs.org

| Substrate (Cyclic Enone) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-Phenyl-2-cyclopentenone | Imidazolidinone 4 | 73 | 91 |

| 3-Methyl-2-cyclohexenone | Imidazolidinone 4 | 81 | 90 |

| 3-Phenyl-2-cyclohexenone | Imidazolidinone 4 | 86 | 96 |

| 2-Cycloheptenone | Imidazolidinone 4 | 80 | 85 |

Lack of Specific Research Data on (E)-1-(1-Cyclododectri-1-yl)ethan-1-one Prevents Detailed Computational Analysis

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in research concerning the specific chemical compound (E)-1-(1-Cyclododectri-1-yl)ethan-1-one. At present, there are no published studies detailing its computational and theoretical analysis, including quantum chemical calculations, molecular modeling, reaction pathway predictions, or Quantitative Structure-Reactivity Relationship (QSRR) analyses.

While computational methods such as Density Functional Theory (DFT) are widely used to investigate the electronic structure and energetics of organic molecules, and molecular dynamics simulations are standard for exploring conformational landscapes, these techniques have not been specifically applied to (E)-1-(1-Cyclododectri-1-yl)ethan-1-one in the accessible scientific record. Similarly, predictive studies on its reaction pathways and transition states, as well as any QSRR analyses to correlate its structural features with its reactivity, are not available.

General information on the compound can be found in chemical databases, providing basic properties such as its molecular formula (C₁₄H₂₄O) and structure. However, this information does not extend to the in-depth computational and theoretical analyses required to fulfill the requested article outline.

Due to the absence of specific research data for (E)-1-(1-Cyclododectri-1-yl)ethan-1-one, it is not possible to provide a detailed and scientifically accurate article on the following topics as requested:

Computational and Theoretical Studies of E 1 1 Cyclododecen 1 Yl Ethan 1 One

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Further experimental and computational research is needed to elucidate the specific chemical and physical properties of (E)-1-(1-Cyclododectri-1-yl)ethan-1-one.

Advanced Spectroscopic and Chromatographic Characterization of E 1 1 Cyclododecen 1 Yl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one. Through the analysis of ¹H and ¹³C NMR spectra, the carbon-hydrogen framework and the specific geometry of the double bond can be unequivocally established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this molecule, the key expected signals include:

A singlet corresponding to the three protons of the acetyl methyl group (CH₃).

A vinylic proton signal, likely a triplet, whose chemical shift and coupling constant are diagnostic for the (E)-stereochemistry of the double bond.

Multiplets for the allylic protons adjacent to the double bond.

A complex series of overlapping signals for the remaining methylene (B1212753) (CH₂) groups within the large cyclododecene (B75492) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Spectral data for this compound confirms the presence of all 14 carbon atoms. nih.gov The key resonances are those of the carbonyl carbon, the two sp²-hybridized carbons of the alkene, and the methyl carbon.

Table 1: Predicted and Observed ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| C=O | 198-202 | Ketone Carbonyl |

| C=C | 135-145 | Substituted Alkene Carbon |

| C=C-H | 130-140 | Unsubstituted Alkene Carbon |

| CH₃ | 25-30 | Acetyl Methyl Carbon |

| Ring CH₂ | 20-40 | Methylene Carbons |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HETCOR, allows for the complete assignment of all proton and carbon signals, thereby confirming the structural integrity and the (E)-stereochemical configuration of the molecule. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov This allows for the unambiguous assignment of its molecular formula.

For this compound, HRMS provides a measured monoisotopic mass that corresponds to the molecular formula C₁₄H₂₄O. nih.gov The high degree of accuracy, typically within a few parts per million (ppm), distinguishes the correct formula from other possibilities with the same nominal mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. This provides valuable structural information. Common fragmentation pathways for this α,β-unsaturated ketone would include:

Loss of a methyl radical (•CH₃): Resulting in an [M-15]⁺ ion.

Loss of an acetyl radical (•COCH₃): A characteristic cleavage resulting in an [M-43]⁺ ion.

McLafferty rearrangement: If sterically feasible, this could lead to the cleavage of the cyclododecene ring.

Table 2: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O | nih.gov |

| Monoisotopic Mass | 208.182715 g/mol | nih.govchemspider.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. purdue.edu The IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of the ketone and alkene functionalities. nih.gov

The key diagnostic peaks in the spectrum are:

A strong, sharp absorption band corresponding to the C=O stretching vibration of the α,β-unsaturated ketone.

A medium-intensity band for the C=C stretching vibration of the double bond.

Bands corresponding to the C-H stretching of both sp² (vinylic) and sp³ (aliphatic) carbons.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~1670 | C=O | Ketone, α,β-unsaturated |

| ~1650 | C=C | Alkene |

| ~3020 | =C-H | Vinylic C-H Stretch |

| 2850-2950 | -C-H | Aliphatic C-H Stretch |

Note: Values are typical ranges for the specified functional groups.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential chromatographic techniques for separating components of a mixture, making them ideal for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis. rsc.org

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. When coupled with a Mass Spectrometer (GC-MS), this method not only separates the target compound from any starting materials or byproducts but also provides mass spectra for each component, aiding in their identification. nih.govresearchgate.net The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode, is used to analyze the purity of the compound and can be adapted for preparative scale purification. nih.gov The progress of the chemical reaction to synthesize the compound can be monitored by taking aliquots from the reaction mixture and analyzing them by HPLC. This allows for the determination of the consumption of reactants and the formation of the product over time, helping to optimize reaction conditions. rsc.org In both GC and HPLC, the compound is identified by its characteristic retention time under a specific set of analytical conditions.

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid. However, many compounds, including potentially this compound, exist as oils or low-melting solids, which are difficult to crystallize.

A common and powerful strategy to overcome this limitation is to synthesize a solid derivative of the target molecule. By reacting the parent compound to form a new, highly crystalline substance, its core structure can be analyzed. For instance, a Schiff base derivative could be prepared and subjected to X-ray diffraction analysis. uobaghdad.edu.iq The resulting crystallographic data would provide definitive proof of the molecular connectivity and, crucially, the (E)-stereochemistry of the double bond within the cyclododecene ring. This method offers an unambiguous confirmation of the structure in the solid state. uobaghdad.edu.iq

Strategic Applications of E 1 1 Cyclododecen 1 Yl Ethan 1 One in Complex Molecule Synthesis

Role as a Key Intermediate in the Synthesis of Macrocyclic Compounds

One of the most significant applications of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one and its parent ketone, cyclododecanone (B146445), is in the synthesis of macrocycles, particularly those prized in the fragrance industry for their musk-like odors. nih.govresearchgate.net The 12-membered ring serves as an ideal starting point for ring-expansion strategies, which are often more efficient and practical for creating larger 15- to 19-membered rings than traditional end-to-end cyclization methods that require high dilution. illinois.edutu-dortmund.denih.govnih.gov

Ring expansion reactions starting from cyclododecanone derivatives are considered among the most economical routes to commercially important 15-membered macrocyclic musks. tu-dortmund.de A common strategy involves an initial condensation reaction, such as a Stobbe condensation with dimethyl succinate, to form a bicyclic enone intermediate which can then be further manipulated. illinois.edunih.gov Subsequent steps, including oxidative cleavage, fragmentation, or rearrangement reactions like the Cope rearrangement, effectively expand the initial 12-membered ring to the desired macrocyclic skeleton. nih.govrsc.org For instance, the Eschenmoser–Tanabe fragmentation has been successfully employed to generate 15-membered macrocyclic compounds from cyclododecanone-derived intermediates in good yields. nih.gov These macrocycles often feature a carbonyl group and specific alkyl substitutions, structural properties known to produce the characteristic scent of musk. nih.gov

Table 1: Examples of Synthetic Strategies for Macrocycles from Cyclododecanone Derivatives

| Target Macrocycle Type | Key Synthetic Strategy | Ring Size | Reference(s) |

|---|---|---|---|

| Macrocyclic Musks | Stobbe Condensation, Eschenmoser–Tanabe Fragmentation, Enyne Metathesis | 15-membered | nih.gov |

| Macrocyclic Ketones | Cope Rearrangement of allenyl ketones | 16-membered | rsc.org |

| Fused Macrocyclic Systems | Diels-Alder Reaction of a macrocyclic diene | 15-membered | nih.gov |

Precursor for the Development of Specialty Organic Materials and Polymers

The unique structure of this compound, featuring both a reactive ketone and an alkene functional group, positions it as a promising monomer or additive in the development of specialty polymers. While direct polymerization studies of this specific compound are not extensively detailed, the incorporation of large, rigid cyclic structures into polymer backbones is a known strategy to impart unique physical properties. caltech.edu

The Beckmann rearrangement of cyclododecanone oxime to laurolactam, which is then polymerized to produce Nylon-12, is a major industrial process that highlights the utility of the 12-membered ring in polymer science. researchgate.net This demonstrates the potential of the cyclododecane (B45066) skeleton as a foundational unit for robust polymer materials. Cyclic polymers, in general, exhibit distinct properties compared to their linear analogues, such as lower viscosity and different glass transition temperatures, due to the absence of chain ends. caltech.edu

The functional groups on this compound could be leveraged in various polymerization reactions. The alkene moiety is susceptible to reactions like ring-opening metathesis polymerization (ROMP) or could be incorporated into polyketone chains through copolymerization with carbon monoxide. researchgate.net The ketone group offers a site for post-polymerization modification or for creating branched polymer architectures. The incorporation of such a large, relatively rigid carbocyclic monomer can be expected to enhance the thermal stability and modify the mechanical properties of the resulting polymer.

Table 2: Potential Polymerization Strategies and Imparted Properties

| Polymerization Method | Reactive Site(s) | Potential Polymer Type | Expected Properties |

|---|---|---|---|

| Radical Polymerization | Alkene | Vinyl-type polymer with pendant cyclic ketone | Increased rigidity, higher glass transition temperature |

| Ring-Opening Metathesis Polymerization (ROMP) | Alkene | Polyalkenamer with ketone functionality | Controlled molecular weight and architecture |

| Coordination-Insertion Copolymerization (e.g., with CO) | Alkene | Polyketone | Enhanced thermal and chemical resistance |

Building Block for Advanced Pharmaceutical and Agrochemical Scaffolds

Cyclic ketones are recognized as privileged starting points for the synthesis of diverse molecular scaffolds for drug discovery. numberanalytics.comsygnaturediscovery.com They provide a three-dimensional framework that can be elaborated into a wide variety of complex structures for screening in therapeutic areas. This compound, with its large lipophilic ring and versatile functional groups, is an attractive building block for creating novel pharmaceutical and agrochemical candidates. researchgate.net

The cyclododecanone framework is a key intermediate in the synthesis of several complex natural products with established biological activity, including the anticancer agent rosphellin and the cytotoxic alkaloids motuporamine A and B. researchgate.net This underscores the potential of this scaffold in medicinal chemistry. The α,β-unsaturated ketone moiety is a common feature in biologically active molecules and can act as a Michael acceptor, allowing for the covalent modification of biological targets or the attachment of other pharmacophores. nih.govresearchgate.net

Furthermore, the compound can be used to construct a variety of heterocyclic systems. researchgate.net The synthesis of N-heterocyclic scaffolds, in particular, is a major focus in drug development. researchgate.net By using the ketone and alkene functionalities as handles, chemists can build fused or spirocyclic heterocyclic rings onto the 12-membered carbocycle, generating novel, three-dimensional structures. Such caged or polycyclic hydrocarbon scaffolds are of great interest as they can improve pharmacokinetic properties and offer unique binding interactions with biological targets. rsc.org The macrocyclic nature itself is beneficial, as cyclic peptides and peptidomimetics often show improved stability and receptor selectivity. nih.govnih.gov

Table 3: Potential Bioactive Scaffolds from this compound

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area | Rationale / Related Compounds |

|---|---|---|---|

| Fused Pyrimidines/Pyrazoles | Condensation with dinucleophiles | Anticancer, Antimicrobial | Cyclic ketones are precursors to diverse heterocycles. researchgate.netsapub.org |

| Spirocyclic Heterocycles | Intramolecular cyclization reactions | CNS disorders, Analgesics | Spirocycles provide novel 3D shapes for drug design. rsc.org |

| Macrocyclic Peptidomimetics | Ring expansion and functionalization | Various (enzyme inhibitors, receptor antagonists) | Macrocycles can mimic peptide turns and bind to large protein surfaces. nih.govxmu.edu.cn |

Contributions to Fragrance Chemistry through Synthetic Pathways

Beyond its critical role in the synthesis of macrocyclic musks, this compound and its parent ketone are valuable precursors for a broader range of fragrance compounds. researchgate.netnih.gov The fragrance industry constantly seeks novel molecules with diverse odor profiles, and the C12 ring system provides a versatile platform for creating scents ranging from woody and ambery to floral and fruity. nih.govd-nb.info

Synthetic transformations targeting the ketone or alkene can lead to a variety of odorants. For example, cyclododecanone is a known starting material for producing fragrances with woody-ambery notes, such as Hydroxyambran® and Lignoxan®. researchgate.net The synthesis of different structural isomers and analogues is a key strategy, as small changes to the molecular structure, such as the position of a double bond or the addition of substituents, can dramatically alter the perceived scent. nih.gov

Modern synthetic methods like cycloaddition reactions are widely used to construct the carbocyclic and heterocyclic cores of many fragrance molecules. encyclopedia.pub The enone functionality in this compound is an ideal participant in such reactions, for example, as a dienophile in Diels-Alder reactions to create bicyclic systems with complex odor profiles. Additionally, catalytic processes are employed to transform simple cyclic precursors into valuable fragrances. For instance, palladium-catalyzed aerobic dehydrogenation can convert cyclic ketones directly into cyclic enones, which are themselves important intermediates. nih.gov The development of green chemistry approaches, such as using biocatalysis or novel catalysts, is also being applied to fragrance synthesis to create precursors in more sustainable ways. matec-conferences.org

Table 4: Fragrance Classes and Synthetic Access from Cyclododecanone-based Precursors

| Fragrance Family | Structural Motif | Synthetic Approach Example | Reference(s) |

|---|---|---|---|

| Woody/Ambery | Fused or substituted cyclododecane rings | Acid-catalyzed cyclization/rearrangement | researchgate.netnih.gov |

| Floral/Fruity | Cyclohexadiene carboxylates | Co-catalyzed [4+2] cycloaddition | encyclopedia.pub |

| Green/Rhubarb | Furan-containing rings | Intramolecular hydroalkoxylation | nih.gov |

Future Research Directions and Emerging Paradigms for E 1 1 Cyclododecen 1 Yl Ethan 1 One

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of macrocyclic ketones is a persistent challenge in organic chemistry due to entropically disfavored ring-closing reactions. iiserpune.ac.in Future research will focus on developing highly selective and efficient catalytic systems to overcome these hurdles. Palladium-catalyzed carbonylation reactions, for instance, have emerged as a powerful tool for constructing carbonyl-containing molecules, including macrocycles. purdue.edupurdue.edu A key area of investigation will be the application of novel palladium catalysts for the carbonylative macrocyclization to form the 12-membered ring of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one precursors, potentially improving yields and stereoselectivity. purdue.edu

Another promising avenue is the use of borrowing hydrogen and acceptorless dehydrogenation catalysis, often employing ruthenium or iridium complexes. iiserpune.ac.in These methods utilize readily available alcohols as substrates and generate benign byproducts like water and hydrogen gas, aligning with green chemistry principles. iiserpune.ac.in Research could explore a Ru-catalyzed intramolecular coupling of a diol precursor to form the cyclododecene (B75492) ring, followed by oxidation to the target ketone.

Furthermore, catalyst-free methods, such as electrophilic halogen-mediated semipinacol rearrangements, have shown success in synthesizing macrocyclic ketones like muscone. nih.gov Adapting this strategy could provide a new, efficient pathway to this compound. The development of these diverse and innovative catalytic strategies is crucial for making the synthesis of such valuable macrocycles more practical and sustainable. iiserpune.ac.in

| Catalytic Strategy | Potential Precursor for this compound Synthesis | Key Advantages | Relevant Research Findings |

| Palladium-Catalyzed Carbonylative Cyclization | Acyclic vinyl stannane (B1208499) or halide with a terminal alkyne/alkene | Direct incorporation of the carbonyl group from CO gas; potential for high stereoselectivity. | Successfully used for the synthesis of 12- and 14-membered macrocyclic enones and macrolides. purdue.edupurdue.edu |

| Ruthenium-Catalyzed Borrowing Hydrogen | An appropriately functionalized acyclic long-chain diol | Utilizes common starting materials; produces only water as a byproduct; aligns with green chemistry principles. | Effective for macrolactonization and could be adapted for macrocyclic ketone formation. iiserpune.ac.in |

| Electrophilic Halogen-Mediated Rearrangement | A substituted cyclododecanol (B158456) derivative | Catalyst-free reaction under mild conditions; powerful enough to overcome the energy barrier of ring expansion. | Successfully applied to the total synthesis of (±)-muscone through a one-carbon ring expansion. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in the production of fine chemicals and pharmaceuticals. acs.orgamf.ch This technology offers significant advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, and greater scalability. amf.chmt.com

For the synthesis of this compound, a multi-step flow process could be envisioned. Such a "telescoped" reaction sequence allows consecutive transformations to occur in a continuous stream without isolating intermediates, significantly boosting efficiency. nih.gov For example, a flow setup could involve the initial formation of a macrocyclic precursor in one reactor coil, which then flows directly into a second module for catalytic oxidation to the final enone product. This approach minimizes waste and reduces production costs. researchgate.net

The combination of flow chemistry with other enabling technologies, such as immobilized catalysts, automated pumping systems, and real-time analytical monitoring, can lead to fully automated synthesis platforms. acs.orgmt.com These platforms can accelerate reaction optimization and facilitate the rapid production of compound libraries for screening purposes, thereby advancing research into the applications of this compound and its analogues.

| Flow Chemistry Parameter | Advantage for this compound Synthesis | Description |

| Precise Temperature & Pressure Control | Improved Selectivity & Safety | Microreactors allow for superior heat exchange, enabling highly exothermic or high-pressure reactions to be performed safely. This allows access to reaction conditions not possible in batch reactors. mt.com |

| Controlled Residence Time | Higher Yields & Purity | By precisely managing the time reactants spend in the reaction zone, byproduct formation can be minimized, leading to cleaner reaction profiles and higher purity. amf.ch |

| Telescoped Reactions | Increased Efficiency | Multiple synthetic steps can be linked in a continuous sequence, avoiding manual handling and purification of intermediates, which saves time and resources. nih.gov |

| Automation & Scalability | Accelerated Development | Automated platforms allow for rapid screening of reaction conditions. Once optimized, the process can be easily scaled up by running the system for longer periods. acs.org |

Development of Bio-Inspired Synthetic Routes

The increasing demand for natural and sustainable products is driving research into bio-inspired and biotechnological production methods for fragrances and fine chemicals. bccresearch.commdpi.com Synthetic biology, particularly the metabolic engineering of microorganisms like yeast, offers a powerful platform for producing complex molecules. perfumerflavorist.com

Future research could focus on designing a de novo biosynthetic pathway for this compound. This would involve identifying and assembling a set of enzymes capable of converting a simple carbon source, like sugar, into the target macrocycle through fermentation. mdpi.com While challenging, this approach could involve engineering enzymes from different organisms to create a novel metabolic pathway within a microbial host. sciencenews.dk For instance, researchers have successfully engineered yeast to produce novel isoprenoids for use in fragrances by introducing and mutating key enzymes. sciencenews.dk

A related approach is biocatalysis, where isolated enzymes or whole cells are used to perform specific chemical transformations on a synthetic precursor. mdpi.com An enzymatic cyclization or a selective oxidation step could be developed to replace a step in a traditional chemical synthesis, often leading to higher selectivity and milder reaction conditions. These bio-inspired routes provide a sustainable alternative to traditional chemical synthesis and can lead to products labeled as "natural." mdpi.com

| Bio-Inspired Approach | Methodology | Potential Application for this compound |

| Metabolic Engineering | Engineering the genetic code of microorganisms (e.g., yeast) to produce target molecules from simple feedstocks like sugar. bccresearch.comperfumerflavorist.com | Development of a yeast strain capable of de novo synthesis of the C14 backbone and subsequent cyclization and functionalization. |

| Biocatalysis | Using isolated enzymes or whole cells to perform specific, highly selective chemical reactions. mdpi.com | An enzymatic ring-closing metathesis or a selective enzymatic oxidation of a precursor alcohol to the ketone. |

| New-to-Nature Molecules | Using enzymes to create building blocks not found in nature for the synthesis of novel compounds. sciencenews.dk | Could lead to the creation of novel analogues of this compound with unique properties. |

Advanced Operando Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the rational design of better catalysts and processes. Operando spectroscopy, the study of a catalytic reaction as it happens under realistic working conditions, provides this crucial insight by simultaneously measuring catalytic performance and acquiring spectroscopic data. wikipedia.orgchemcatbio.org

For the synthesis of this compound, several operando techniques could be employed. For example, in a palladium-catalyzed carbonylation reaction, operando Infrared (IR) or Raman spectroscopy could be used to observe the formation and consumption of key organometallic intermediates in real-time. wikipedia.orgyoutube.com This allows for the identification of the rate-limiting step, catalyst deactivation pathways, and the true active species.

Similarly, when studying a reaction in a flow reactor, fiber-optic probes can be integrated for continuous monitoring using techniques like UV-vis spectroscopy. acs.org This provides real-time data on reactant conversion and product formation, enabling rapid process optimization. mt.com The information gained from these advanced analytical methods is invaluable for establishing structure-reactivity relationships, which is essential for the future development of more efficient and robust synthetic routes to this compound. wikipedia.org

| Operando Technique | Information Gained | Application to Synthesis of this compound |

| IR Spectroscopy | Provides information on vibrational modes of molecules, particularly useful for tracking functional groups like carbonyls (C=O). chemcatbio.org | Monitoring the formation of the ketone group and observing metal-carbonyl intermediates in catalytic carbonylation reactions. |

| Raman Spectroscopy | Complements IR spectroscopy, offering high sensitivity for certain bonds and the ability to study reactions in aqueous media or solid phases. youtube.com | Identifying catalyst structural changes and tracking the formation of the C=C double bond in the cyclododecene ring. |

| UV-vis Spectroscopy | Monitors changes in electronic transitions, often used to track the concentration of colored organometallic species or conjugated organic molecules. acs.org | Quantifying the concentration of reactants and the conjugated enone product in real-time, especially in flow chemistry setups. |

| X-ray Absorption Spectroscopy (XAS) | Reveals information about the oxidation state and coordination environment of a specific element (e.g., the metal center in a catalyst). chemcatbio.org | Determining the oxidation state and coordination sphere of a palladium or ruthenium catalyst throughout the catalytic cycle. |

Q & A

Q. What are the common synthetic routes for (E)-1-(1-Cyclododecen-1-yl)ethan-1-one, and what parameters influence yield and stereoselectivity?

- Methodological Answer : This ketone is typically synthesized via Friedel-Crafts acylation (using cyclododecene and acetyl chloride with AlCl₃ as a catalyst) or aldol condensation (under basic conditions). Key parameters include:

- Catalyst choice : Lewis acids (e.g., AlCl₃) improve electrophilic acylation efficiency .

- Temperature : Lower temperatures (0–25°C) reduce side reactions like isomerization.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.

- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .

Q. Which analytical techniques reliably confirm the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the (E)-configuration and cyclododecene backbone .

- Mass spectrometry (MS) : GC-MS or high-resolution MS (HRMS) for molecular weight validation .

- Infrared (IR) spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) .

- HPLC : Assess purity (>95%) with UV detection at 220–260 nm .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Based on structurally similar ketones:

- PPE : Nitrile gloves, lab coat, and goggles. Conduct reactions in a fume hood .

- First aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers maintain the (E)-configuration during large-scale synthesis and storage?

- Methodological Answer :

- Stereoselective synthesis : Use chiral catalysts (e.g., Rh complexes) to favor the (E)-isomer .

- Storage stability : Add antioxidants (e.g., BHT) to prevent radical-mediated isomerization. Monitor via periodic ¹H NMR .

- Temperature control : Store at –20°C under argon to slow thermal isomerization .

Q. How should discrepancies in reported physicochemical properties (e.g., melting point) be resolved?

- Methodological Answer :

- Standardize conditions : Replicate experiments using identical solvents and cooling rates .

- Polymorphism screening : Use differential scanning calorimetry (DSC) to identify crystal forms .

- Impurity analysis : Compare HPLC traces with literature; recrystallize using hexane/ethyl acetate .

Q. What experimental designs mitigate thermal instability during high-temperature reactions?

- Methodological Answer :

- Controlled heating : Use oil baths (not open flames) and reflux under nitrogen .

- Short reaction times : Optimize via TLC monitoring to minimize decomposition .

- Alternative solvents : High-boiling solvents (e.g., DMF) reduce volatility-related losses .

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for this compound across studies?

- Methodological Answer :

- Cross-validate techniques : Compare NMR chemical shifts with computational models (e.g., DFT) .

- Sample purity : Repurify via column chromatography (silica gel, 10–20% ethyl acetate/hexane) .

- Solvent effects : Note deuterated solvent used in NMR (e.g., CDCl₃ vs. DMSO-d₆) .

Experimental Design Considerations

Q. How to optimize reaction yields while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent in a factorial design .

- Byproduct identification : Use LC-MS to characterize side products and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.